molecular formula C17H13FN2O3 B12601949 1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione CAS No. 918146-26-6

1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione

Cat. No.: B12601949
CAS No.: 918146-26-6
M. Wt: 312.29 g/mol
InChI Key: BEBUJPUYZBGOQZ-UHFFFAOYSA-N
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Description

This compound features a pyrrole-2,5-dione (maleimide) core linked via a 2-ethoxyethyl chain to a pyridine ring substituted with a 4-fluorophenyl group at the 6-position. The maleimide group is highly reactive toward thiols, making it valuable in bioconjugation (e.g., antibody-drug conjugates) .

Properties

CAS No.

918146-26-6

Molecular Formula

C17H13FN2O3

Molecular Weight

312.29 g/mol

IUPAC Name

1-[2-[6-(4-fluorophenyl)pyridin-3-yl]oxyethyl]pyrrole-2,5-dione

InChI

InChI=1S/C17H13FN2O3/c18-13-3-1-12(2-4-13)15-6-5-14(11-19-15)23-10-9-20-16(21)7-8-17(20)22/h1-8,11H,9-10H2

InChI Key

BEBUJPUYZBGOQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)OCCN3C(=O)C=CC3=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities. Specifically, 1H-pyrrole-2,5-dione derivatives have been studied for their anti-inflammatory and antimicrobial properties. Research indicates that these compounds can modulate various biological pathways, making them candidates for drug development targeting inflammatory diseases and infections .

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of 1H-pyrrole-2,5-dione exhibited significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests that compounds like 1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione could be developed into therapeutic agents for conditions such as rheumatoid arthritis or inflammatory bowel disease .

Synthetic Route Overview

  • Starting Materials : The synthesis typically begins with readily available pyridine derivatives.
  • Formation of Pyrrole Ring : The key step involves cyclization reactions that form the pyrrole structure.
  • Functionalization : Subsequent reactions introduce the fluorophenyl and ether groups, enhancing the compound's biological activity.

Stem Cell Research

Recent studies have highlighted the potential of 1H-pyrrole-2,5-dione compounds in stem cell biology. These compounds can promote self-renewal in stem/progenitor cells while maintaining their capacity to differentiate into various tissue types. This dual action is crucial for developing therapies aimed at tissue regeneration and repair .

Antimicrobial Activity

Research has shown that derivatives of this compound possess antimicrobial properties against a range of pathogens. This makes them promising candidates for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential for treating inflammatory diseases ,
Stem Cell ResearchInduces self-renewal in stem cells; aids in tissue regeneration
AntimicrobialEffective against various pathogens; potential for new antibiotic development ,

Mechanism of Action

The mechanism of action of 1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features
Target Compound Pyrrole-2,5-dione 2-(Pyridin-3-yloxy)ethyl + 6-(4-fluorophenyl) Ether linkage enhances solubility; pyridine fluorophenyl boosts lipophilicity
1-(4-Fluorophenyl)pyrrole-2,5-dione Pyrrole-2,5-dione Direct 4-fluorophenyl attachment Simpler structure; higher electron deficiency due to direct fluorophenyl
U-73122 Pyrrole-2,5-dione Hexyl chain + steroidal estra-1,3,5(10)-trien-17-yl group Phospholipase C inhibitor; bulky substituent limits membrane permeability
1-(2-(2-hydroxyethoxy)ethyl)-1H-pyrrole-2,5-dione Pyrrole-2,5-dione 2-(2-hydroxyethoxy)ethyl Hydrophilic hydroxyethoxy group improves aqueous solubility for bioconjugation
N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide Pyrrole-2,5-dione Benzofuranyl-phenyl + dimethylamino Benzofuran enhances fluorescence; dimethylamino increases basicity

Key Research Findings

Synthetic Flexibility : The target compound’s ether-linked pyridine-fluorophenyl group allows modular synthesis, contrasting with U-73122’s steroidal substituent, which requires complex coupling steps .

Stability : Unlike acid-labile silyl ether linkers (e.g., in ), the target compound’s ether bond is stable under physiological conditions, making it suitable for long-circulating therapeutics .

Biological Selectivity : U-73122’s phospholipase C inhibition highlights how bulky substituents can confer target specificity, whereas the target compound’s smaller substituents may favor broader reactivity .

Polymer Applications : Pyrazolopyridine-pyrrole-2,5-dione hybrids () show tunable copolymer properties, suggesting the target compound could similarly modulate polymer thermal stability or solubility .

Biological Activity

1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C18H15FN2O2
  • Molecular Weight : 310.3 g/mol

The structure features multiple aromatic rings, a pyrrole core, and a fluorophenyl group, which may contribute to its biological activity due to enhanced lipophilicity and potential interactions with biological targets.

Biological Activities

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

  • Antitumor Activity : Compounds in the pyrrole family have shown promise as tyrosine kinase inhibitors, which are crucial in cancer therapy. For instance, derivatives have been reported to inhibit the growth of cancer cell lines and in vivo tumors by interacting with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2 .
  • Anti-inflammatory Effects : Some pyrrole derivatives are known for their anti-inflammatory properties. They have been tested for their ability to reduce inflammation markers in vitro and in animal models .
  • Antimicrobial Properties : The pharmacological profile of pyrrole derivatives often includes antimicrobial activity, making them candidates for further investigation in infectious diseases .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit key signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis.
  • Membrane Interaction : Studies suggest that these compounds can interact with lipid bilayers, potentially altering membrane dynamics and affecting cellular signaling pathways .

Case Study 1: Antitumor Activity

A study demonstrated that a related compound inhibited the growth of colon cancer cell lines (HCT-116, SW-620) with a GI50 value around 1.01.6×1081.0-1.6\times 10^{-8} M. The compound's ability to form stable complexes with EGFR and VEGFR2 was highlighted as a key factor in its antitumor efficacy .

Case Study 2: Anti-inflammatory Activity

In an experimental model, derivatives were found to significantly lower pro-inflammatory cytokines in treated animals compared to controls. This suggests a potential application in treating inflammatory diseases .

Data Summary

Biological ActivityObserved EffectsReferences
AntitumorInhibition of cancer cell growth (GI50 ~ 10810^{-8} M)
Anti-inflammatoryReduced cytokine levels in vivo
AntimicrobialActivity against various pathogens

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